N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). These functional groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions . The pyrazole ring, for example, can be synthesized through the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, as well as the amide group. The electron-donating amino group (-NH2) and the electron-withdrawing carbonyl group (C=O) in the amide could result in interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, the amide group could undergo hydrolysis, and the pyrazole and pyridine rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and boiling point .Scientific Research Applications
Disposition and Metabolism
Research on compounds similar to N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide often focuses on their disposition and metabolism within the human body. For example, studies on novel orexin receptor antagonists and other therapeutic agents provide detailed insights into their metabolic pathways, including the role of liver enzymes and gut microbiota in drug metabolism and the balance between bioactivation and detoxification processes (Renzulli et al., 2011), (Liu et al., 2017).
Dietary Assessment and Exposure
Studies also explore the dietary assessment of xenobiotics and their metabolites derived from food processing, identifying dietary and lifestyle-related factors that influence the intake of potentially harmful compounds. These findings are crucial for understanding how diet affects exposure to various chemicals and their potential health impacts (Zapico et al., 2022).
Biomonitoring and Environmental Exposure
Biomonitoring studies assess the presence of carcinogenic compounds and their metabolites in human biological samples, such as urine and breast milk, highlighting the significance of environmental exposure to these substances. Research in this area aims to establish biomarkers for exposure assessment and understand the health risks associated with exposure to various environmental contaminants (Bellamri et al., 2018), (Schecter et al., 2003).
Novel Therapeutic Agents
The development of novel therapeutic agents, such as inhibitors of bacterial DNA gyrase for treating mycobacterial infections, is a significant area of research. These studies involve assessing the safety, tolerability, pharmacokinetics, and efficacy of new drugs, providing a foundation for their potential use in treating various diseases (Talley et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, imidazole and pyrazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
For instance, a compound with a similar structure displayed superior antipromastigote activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-3-5-12(6-4-10)16(23)20-15-9-13(14-7-8-19-21-14)11(2)22(18)17(15)24/h3-9H,18H2,1-2H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOWASSHQYIPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N)C)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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